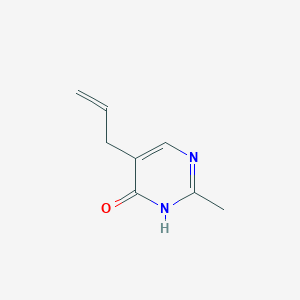![molecular formula C13H13ClN6O3 B13945883 N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Amination: The amino group at the 2-position can be introduced through nucleophilic substitution reactions using ammonia or amines.
Benzylation: The benzylamino group can be introduced by reacting the pyrimidine derivative with benzyl halides under basic conditions.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formylation: The formamide group can be introduced through formylation reactions using formic acid or formylating agents.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylamino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the role of pyrimidine derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit key enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
- N-(4-chloro-6-methylpyrimidin-2-yl)benzamide
Uniqueness
N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro group and the benzylamino group enhances its potential as a therapeutic agent by providing additional sites for interaction with molecular targets.
Propriétés
Formule moléculaire |
C13H13ClN6O3 |
|---|---|
Poids moléculaire |
336.73 g/mol |
Nom IUPAC |
N-[2-amino-4-chloro-6-[(3-methyl-4-nitrophenyl)methylamino]pyrimidin-5-yl]formamide |
InChI |
InChI=1S/C13H13ClN6O3/c1-7-4-8(2-3-9(7)20(22)23)5-16-12-10(17-6-21)11(14)18-13(15)19-12/h2-4,6H,5H2,1H3,(H,17,21)(H3,15,16,18,19) |
Clé InChI |
OQQXIWIOUZSPNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CNC2=C(C(=NC(=N2)N)Cl)NC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
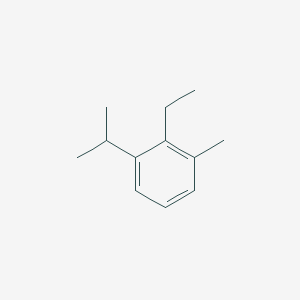

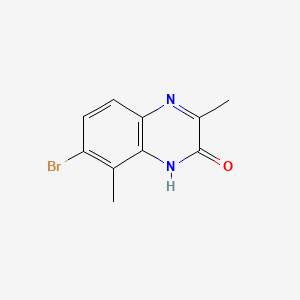
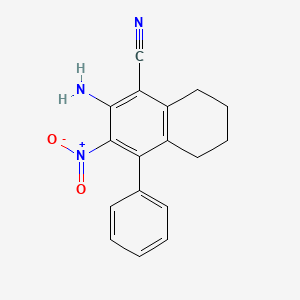
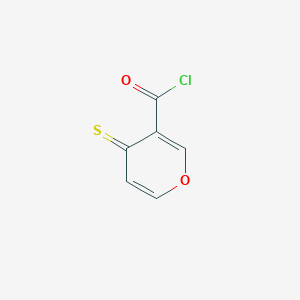
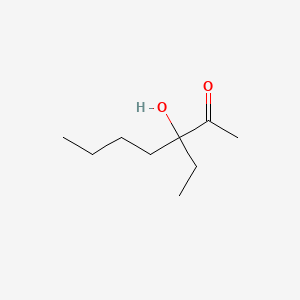
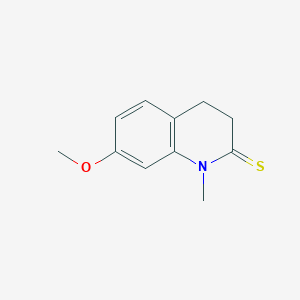
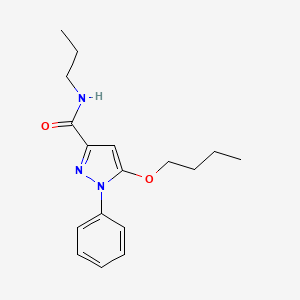
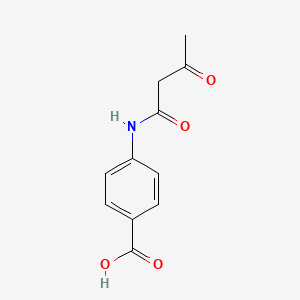
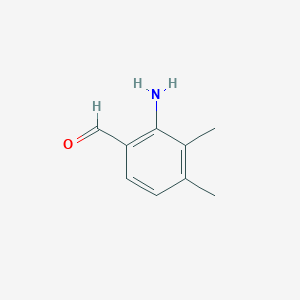
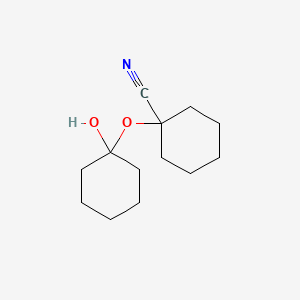
![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)
